molecular formula C19H27N5O6S B114844 MeOSO2-(CH2)2-lex CAS No. 148965-72-4

MeOSO2-(CH2)2-lex

Cat. No.: B114844
CAS No.: 148965-72-4
M. Wt: 453.5 g/mol
InChI Key: OGSZGJBJQIGPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSO2-(CH2)2-lex is a complex organic compound with a unique structure that includes multiple functional groups such as methyl, sulfonyl, and pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeOSO2-(CH2)2-lex involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This is typically achieved through sulfonation reactions using reagents like methylsulfonyl chloride.

    Coupling reactions: The various functional groups are introduced through coupling reactions, often using catalysts such as palladium or copper.

    Final assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MeOSO2-(CH2)2-lex can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

MeOSO2-(CH2)2-lex has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of MeOSO2-(CH2)2-lex involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(methylsulfonyl)benzene: Shares the methylsulfonyl group but lacks the complex pyrrole structure.

    Methyl p-tolyl sulfone: Another compound with a methylsulfonyl group but different overall structure.

Uniqueness

MeOSO2-(CH2)2-lex is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds.

Properties

CAS No.

148965-72-4

Molecular Formula

C19H27N5O6S

Molecular Weight

453.5 g/mol

IUPAC Name

[3-[[1-methyl-5-[[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]carbamoyl]pyrrol-3-yl]amino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C19H27N5O6S/c1-5-7-20-18(26)15-10-14(12-23(15)2)22-19(27)16-9-13(11-24(16)3)21-17(25)6-8-30-31(4,28)29/h9-12H,5-8H2,1-4H3,(H,20,26)(H,21,25)(H,22,27)

InChI Key

OGSZGJBJQIGPFD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

Canonical SMILES

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C

148965-72-4

Synonyms

1-methyl-4-(((1-methyl-4-((3-((methylsulfonyl)oxy)-1-oxopropyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-N-propyl-1H-pyrrole-2-carboxamide
MeOSO2-(CH2)2-lex

Origin of Product

United States

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